molecular formula C23H19N3O3 B5229114 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

Cat. No. B5229114
M. Wt: 385.4 g/mol
InChI Key: SLGDNPHLIHHAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as BMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is not fully understood. However, it has been suggested that 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition to its anti-cancer effects, 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been shown to inhibit the production of pro-inflammatory cytokines and to possess anti-viral properties.
Biochemical and Physiological Effects:
7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been shown to inhibit the production of pro-inflammatory cytokines and to possess anti-viral properties.

Advantages and Limitations for Lab Experiments

7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. It has also been extensively studied for its potential therapeutic applications. However, there are some limitations to using 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol in lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanism of action of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol. One area of research is to further investigate its anti-cancer properties and to determine the exact mechanism of action. Another area of research is to investigate its potential as an anti-inflammatory and anti-viral agent. In addition, further studies are needed to determine the optimal dosage and administration of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol for therapeutic applications. Finally, there is a need for more research on the safety and toxicity of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, particularly at higher concentrations.

Synthesis Methods

The synthesis of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol involves the reaction of 2-methyl-8-quinolinol with 2-chloropyridine-3-carbaldehyde in the presence of sodium hydride and 1,3-benzodioxole-5-boronic acid. The reaction results in the formation of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol with a yield of 72%. The purity of the synthesized compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been extensively studied for its potential therapeutic applications. In particular, its anti-cancer properties have been the subject of numerous studies. 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-cancer properties, 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been shown to possess anti-inflammatory and anti-viral properties.

properties

IUPAC Name

7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-5-6-15-7-9-17(23(27)22(15)25-14)21(26-20-4-2-3-11-24-20)16-8-10-18-19(12-16)29-13-28-18/h2-12,21,27H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGDNPHLIHHAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1,3-Benzodioxol-5-yl(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

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